

structure of methyl 6-(benzyloxy)-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: methyl 6-(benzyloxy)-1H-indole-2-carboxylate

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An In-depth Technical Guide to **Methyl 6-(benzyloxy)-1H-indole-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid indole core, substituted at strategic positions, offers a versatile scaffold for the development of novel therapeutic agents. The indole nucleus is a privileged structure, frequently found in molecules with significant biological activity, including anti-viral and anti-cancer properties.^{[1][2][3]} This guide provides a comprehensive technical overview of the molecule's structure, physicochemical properties, state-of-the-art synthesis protocols, and detailed spectroscopic characterization. We will delve into the causality behind synthetic choices and analytical interpretations, offering field-proven insights for professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Profile

The structural architecture of **methyl 6-(benzyloxy)-1H-indole-2-carboxylate** is defined by three key components: a planar indole ring system, a methyl ester at the 2-position, and a benzyloxy substituent at the 6-position. This combination of functionalities dictates its chemical reactivity and potential for biological interactions.

- Indole Core: A bicyclic aromatic heterocycle that serves as the foundational scaffold. Its electron-rich nature and planarity are crucial for interactions with biological targets.
- Methyl Ester (C2-position): An electron-withdrawing group that modulates the electronic properties of the indole ring. It serves as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.
- Benzyl Group (C6-position): This group serves a dual purpose. It acts as a stable protecting group for a phenol functionality and its bulky, lipophilic nature can significantly influence the molecule's pharmacokinetic profile and binding affinity.

The fundamental properties of this compound are summarized below.

Property	Value	Reference
CAS Number	103781-89-1	[4][5][6]
Molecular Formula	C ₁₇ H ₁₅ NO ₃	[4][6]
Molecular Weight	281.31 g/mol	[5][6]
Appearance	White to Light Yellow Solid	[6][7]
Boiling Point	472.3°C at 760 mmHg	[4][7]
Density	1.253 g/cm ³	[4][7]
Flash Point	239.5°C	[4][7]
Storage	Sealed in dry, room temperature or 2-8°C	[5][6]

Synthesis Pathway: The Leimgruber-Batcho Indole Synthesis

While several methods exist for indole synthesis, such as the well-known Fischer synthesis[8][9][10], the Leimgruber-Batcho synthesis is particularly effective for producing highly substituted indoles from readily available ortho-nitrotoluene precursors.[11][12] This method offers

significant advantages, including high yields, mild reaction conditions, and broad functional group tolerance, making it a preferred strategy in industrial and academic settings.[11][12]

The synthesis is a robust two-step process: (1) formation of a reactive enamine intermediate, and (2) subsequent reductive cyclization to form the indole ring.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation from 4-(Benzylxy)-2-nitrotoluene

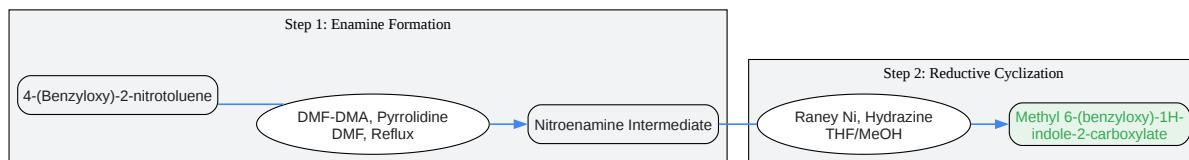
- **Rationale:** This step leverages the acidity of the methyl group on the nitrotoluene, which is enhanced by the electron-withdrawing nitro group. Condensation with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a stable, highly conjugated enamine intermediate.[11][13] The use of pyrrolidine often accelerates the reaction by forming a more reactive enamine.[11][14]
- **Procedure:** a. Dissolve 4-(benzylxy)-2-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF). b. To the solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).[14] c. Heat the mixture at reflux (e.g., 110°C) under a nitrogen atmosphere for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[14] d. Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure. The resulting red crystalline solid is the desired enamine intermediate, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to **Methyl 6-(benzylxy)-1H-indole-2-carboxylate**

- **Rationale:** The critical step involves the reduction of the nitro group to an amine. This newly formed amine undergoes a rapid intramolecular cyclization onto the enamine, followed by the elimination of pyrrolidine to yield the aromatic indole ring.[11][15] Raney Nickel with hydrazine is a highly effective and common reducing system for this transformation.[11][14]
- **Procedure:** a. Dissolve the enamine intermediate from Step 1 (1.0 eq) in a solvent mixture, such as tetrahydrofuran (THF) and methanol.[14] b. Carefully add a catalytic amount of Raney Nickel slurry under a nitrogen atmosphere. c. Add 85% hydrazine hydrate (2-3 eq) dropwise. Caution: This addition is exothermic and results in vigorous gas evolution (N₂ and H₂).[11][14] Maintain the temperature between 45-50°C. d. Stir the reaction for 2-3 hours

after the final addition of hydrazine until the starting material is consumed (monitored by TLC). e. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, and wash the pad with the reaction solvent. f. Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization to afford pure **methyl 6-(benzyloxy)-1H-indole-2-carboxylate**.

Workflow Visualization



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Caption: Leimgruber-Batcho synthesis workflow.

Structural Elucidation via Spectroscopic Analysis

The definitive structure of **methyl 6-(benzyloxy)-1H-indole-2-carboxylate** is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected signals for this compound are highly characteristic.

¹ H NMR	Approx. δ (ppm)	Multiplicity	Assignment
Indole NH	~9.0-10.0	br s	H-1
Aromatic	~7.2-7.6	m	Benzyl-H & Indole H-4, H-5, H-7
Aromatic	~7.0-7.1	s	Indole H-3
Methylene	~5.1	s	-O-CH ₂ -Ph
Methyl Ester	~3.9	s	-COOCH ₃

¹³ C NMR	Approx. δ (ppm)	Assignment
Ester Carbonyl	~162	C=O
Aromatic	~155	C-6
Aromatic	~137	Benzyl C-ipso
Aromatic	~120-135	Indole & Benzyl Cs
Aromatic	~103-115	Indole Cs
Methylene	~70	-O-CH ₂ -Ph
Methyl Ester	~52	-COOCH ₃

Data are predictive and based on analogous structures. Actual values may vary depending on solvent and instrument.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, which helps verify the structure.

- Molecular Ion (M^+): The primary peak would be observed at $m/z = 281$, corresponding to the molecular weight of the compound.[\[4\]](#)[\[20\]](#)

- Key Fragmentation: A prominent and diagnostic peak is expected at $m/z = 91$. This corresponds to the highly stable tropyl cation ($[C_7H_7]^+$), a classic fragmentation product of compounds containing a benzyl group.[\[18\]](#) Another likely fragment would be the loss of the benzyl group, resulting in a peak at $m/z = 190$.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Functional Group	Approx. Wavenumber (cm ⁻¹)
N-H Stretch (Indole)	3300 - 3400
Aromatic C-H Stretch	3000 - 3100
C=O Stretch (Ester)	1700 - 1720
Aromatic C=C Bending	1500 - 1600
C-O Stretch (Ether & Ester)	1050 - 1250

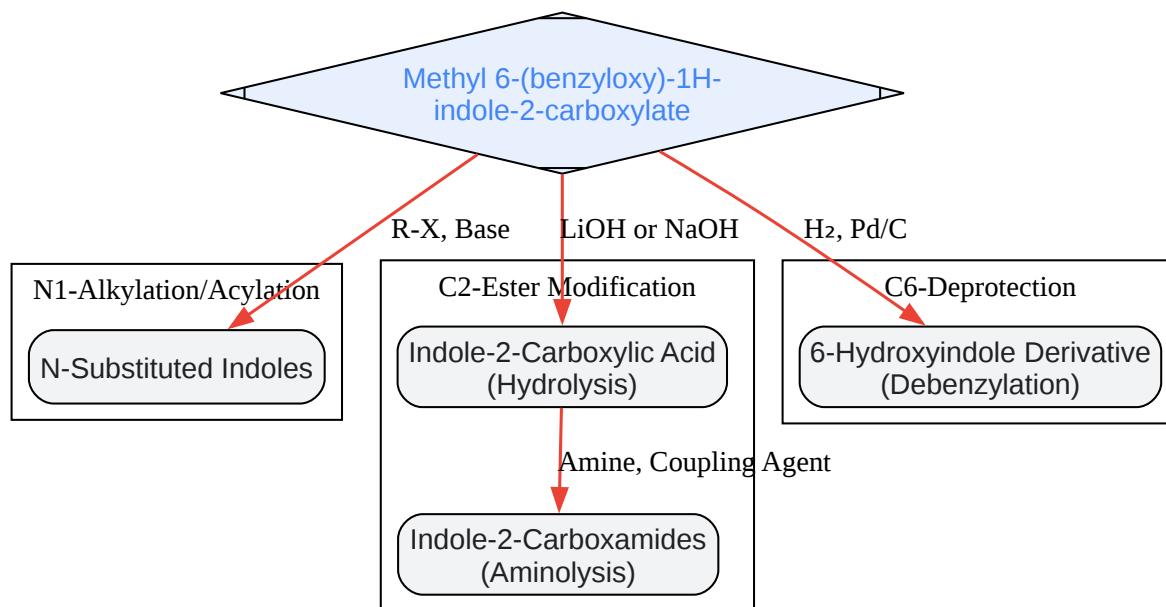
Applications in Drug Discovery and Development

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is not an end product but a highly valuable intermediate. Its functional groups are poised for a variety of subsequent chemical transformations, allowing for the rapid generation of diverse molecular libraries for screening.

- Scaffold for Bioactive Molecules: The indole-2-carboxylate core is a key feature in a number of compounds investigated for therapeutic use, including HIV integrase inhibitors.[\[3\]](#)
- Versatile Chemical Handles: The molecule offers three primary sites for modification:
 - N1-Position (Indole Nitrogen): Can be readily alkylated or acylated to explore structure-activity relationships (SAR) around the indole core.
 - C2-Position (Ester): Can be hydrolyzed to the carboxylic acid, which is often a key pharmacophore for interacting with biological targets, or converted to an amide.

- C6-Position (Benzylx Group): Can be deprotected via catalytic hydrogenation to reveal a phenol. This phenol is a versatile handle for introducing new substituents through etherification or other reactions.

Potential Derivatization Pathways



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Caption: Key derivatization pathways from the core molecule.

Conclusion

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a compound of significant strategic importance in synthetic chemistry. Its structure has been definitively established through a suite of spectroscopic methods, and its synthesis is efficiently achieved via the robust Leimgruber-Batcho protocol. For researchers and drug development professionals, this molecule represents a versatile platform, offering multiple avenues for modification to generate novel compounds with therapeutic potential. A thorough understanding of its properties and synthesis is fundamental to leveraging its full potential in the quest for new medicines.

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